molecular formula C23H20O2 B12532663 3,3-Dimethyl-4-(naphthalen-1-yl)-6-phenyl-3,4-dihydro-2H-pyran-2-one CAS No. 820209-10-7

3,3-Dimethyl-4-(naphthalen-1-yl)-6-phenyl-3,4-dihydro-2H-pyran-2-one

Cat. No.: B12532663
CAS No.: 820209-10-7
M. Wt: 328.4 g/mol
InChI Key: CCJIPLGBXLQLNU-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-(naphthalen-1-yl)-6-phenyl-3,4-dihydro-2H-pyran-2-one is a complex organic compound with a unique structure that includes a pyran ring fused with naphthalene and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4-(naphthalen-1-yl)-6-phenyl-3,4-dihydro-2H-pyran-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-4-(naphthalen-1-yl)-6-phenyl-3,4-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3,3-Dimethyl-4-(naphthalen-1-yl)-6-phenyl-3,4-dihydro-2H-pyran-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-4-(naphthalen-1-yl)-6-phenyl-3,4-dihydro-2H-pyran-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-4-(naphthalen-1-yl)pyrrolidine
  • 3,3-Dimethyl-4-(naphthalen-1-yl)-2H-pyran-2-one

Uniqueness

3,3-Dimethyl-4-(naphthalen-1-yl)-6-phenyl-3,4-dihydro-2H-pyran-2-one is unique due to its specific combination of structural features, including the pyran ring fused with naphthalene and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

820209-10-7

Molecular Formula

C23H20O2

Molecular Weight

328.4 g/mol

IUPAC Name

3,3-dimethyl-4-naphthalen-1-yl-6-phenyl-4H-pyran-2-one

InChI

InChI=1S/C23H20O2/c1-23(2)20(19-14-8-12-16-9-6-7-13-18(16)19)15-21(25-22(23)24)17-10-4-3-5-11-17/h3-15,20H,1-2H3

InChI Key

CCJIPLGBXLQLNU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C=C(OC1=O)C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43)C

Origin of Product

United States

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